![molecular formula C22H18BNO3 B13354757 Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- CAS No. 644964-56-7](/img/structure/B13354757.png)
Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C22H18BNO3. It is a boronic acid derivative that features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl ring through a carbamoyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid typically involves a multi-step process. One common method starts with 4-carboxyphenylboronic acid, which is reacted with polystyrene-N(CH2CH2OH)2 in tetrahydrofuran at room temperature for three hours. This intermediate is then coupled with 9-(aminomethyl)anthracene using benzotriazol-1-ol and diisopropyl-carbodiimide in 1-methyl-pyrrolidin-2-one at room temperature for sixteen hours. The final product is obtained after a brief treatment with water in tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, bases like K2CO3, and solvents such as toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the anthracene ring.
Major Products
Suzuki–Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Substitution: Results in substituted anthracene derivatives.
Scientific Research Applications
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Material Science: The anthracene moiety imparts unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Boronic acids are known to interact with diols, making this compound potentially useful in the development of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: The compound’s ability to form reversible covalent bonds with biological targets makes it a candidate for drug development, particularly in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid largely depends on its application:
Suzuki–Miyaura Coupling: The boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Biological Interactions: The boronic acid group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid that lacks the anthracene moiety.
Anthracene-9-carboxylic Acid: Contains the anthracene moiety but lacks the boronic acid group.
4-Carboxyphenylboronic Acid: Similar structure but without the anthracene moiety.
Uniqueness
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid is unique due to the combination of the boronic acid and anthracene moieties, which imparts both reactivity and photophysical properties. This makes it particularly valuable in applications requiring both chemical reactivity and optical properties, such as in the development of advanced materials and sensors.
Properties
CAS No. |
644964-56-7 |
|---|---|
Molecular Formula |
C22H18BNO3 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
[4-(anthracen-9-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C22H18BNO3/c25-22(15-9-11-18(12-10-15)23(26)27)24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-13,26-27H,14H2,(H,24,25) |
InChI Key |
UMUHCRBBMYYABC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


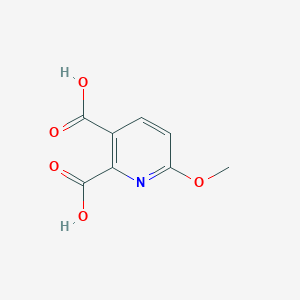
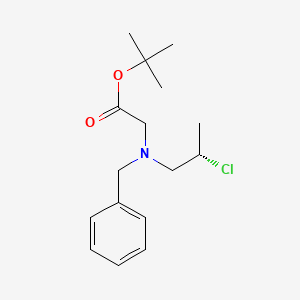
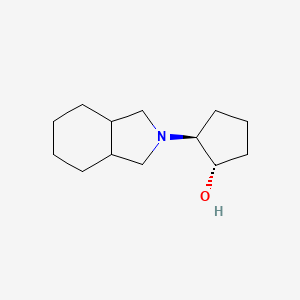
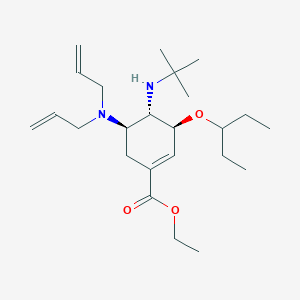
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
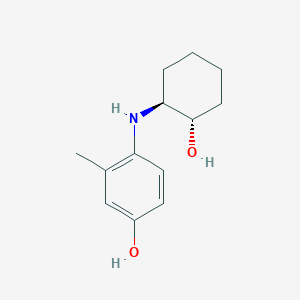
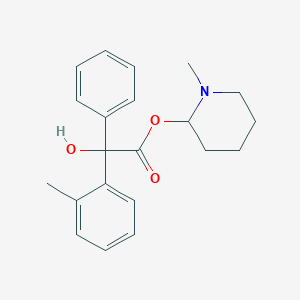
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B13354724.png)
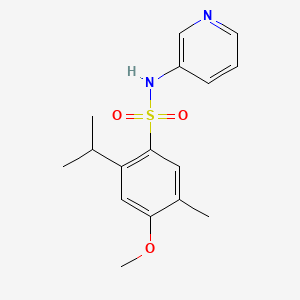
![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
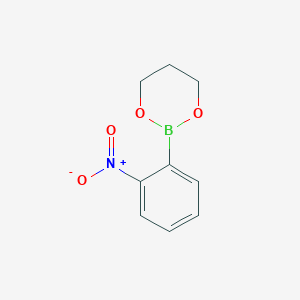
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide](/img/structure/B13354747.png)
